Cas no 51909-61-6 (D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- structure
51909-61-6 structure
Product Name:D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
Numero CAS:51909-61-6
MF:C20H39N5O7
MW:461.552965402603
CID:376282
PubChem ID:171087
Update Time:2025-04-19

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 6'-N-methylsisomicin
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1&reg
    • D-Streptamine, O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-glycero-hex-4-enopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-2-deoxy-
    • BRN 1334233
    • 4,6-diamino-3-({3-amino-6-[(methylamino)methyl]-3,4-dihydro-2H-pyran-2-yl}oxy)-2-hydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
    • Antibiotic G-52
    • Sch-17726
    • DTXSID00966233
    • 51909-61-6
    • G 52
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
    • Inchi: 1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3
    • Chiave InChI: ARCVBMPERJRMKB-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(CC=C(CNC)O1)N)N)N

Proprietà calcolate

  • Massa esatta: 461.28494860g/mol
  • Massa monoisotopica: 461.28494860g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 7
  • Complessità: 658
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -4.6
  • Superficie polare topologica: 200Ų

Proprietà sperimentali

  • Densità: 1.2584 (rough estimate)
  • Punto di ebollizione: 566.04°C (rough estimate)
  • Indice di rifrazione: 1.7600 (estimate)

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Letteratura correlata

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.